5-amino-6-(D-ribitylamino)uracil

概要

説明

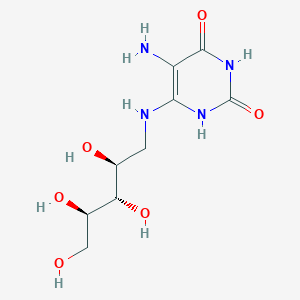

5-amino-6-(D-ribitylamino)uracil is an aminouracil compound where D-ribitol is substituted at position 1 by the 6-amino group of 5,6-diaminouracil. It is an early intermediate in the bacterial synthesis of riboflavin (vitamin B2) . This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, yeast, and mammals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(D-ribitylamino)uracil involves the reaction of 5,6-diaminouracil with D-ribitol. The hydroxy group at position 1 of D-ribitol is substituted by the 6-amino group of 5,6-diaminouracil . The reaction typically requires controlled conditions to ensure the correct substitution and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound is often carried out through biotechnological processes involving genetically engineered bacteria. These bacteria are designed to overproduce the compound by enhancing the expression of key enzymes in the riboflavin biosynthesis pathway .

化学反応の分析

Types of Reactions

5-amino-6-(D-ribitylamino)uracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of riboflavin derivatives, while substitution reactions can produce various modified uracil compounds .

科学的研究の応用

Role in Riboflavin Biosynthesis

5-A-RU is a precursor in the biosynthetic pathway of riboflavin. It undergoes several enzymatic transformations to yield riboflavin, which is essential for numerous biological functions, including energy metabolism and cellular respiration. The ability to manipulate the biosynthetic pathways involving 5-A-RU can lead to enhanced production of riboflavin in microbial systems, making it a valuable compound in biotechnological applications.

Immunological Applications

Recent studies have highlighted the potential of 5-A-RU in immunotherapy, particularly regarding mucosal-associated invariant T (MAIT) cells. These cells are crucial components of the immune system, playing a role in the response to microbial infections.

Case Study: MAIT Cell Expansion

A study demonstrated that synthetic 5-A-RU, when paired with inflammatory stimuli, significantly facilitated the expansion of MAIT cells in vivo. Mice treated with 5-A-RU exhibited a substantial increase in MAIT cell numbers following infection with riboflavin-deficient bacteria. Specifically, there was an observed ~36-fold increase in MAIT cell absolute numbers compared to control groups . This finding suggests that 5-A-RU can be utilized to enhance immune responses against specific pathogens.

Metabolic Engineering Applications

5-A-RU's role extends beyond immunology into metabolic engineering, where it serves as a substrate for various biochemical pathways. Its conversion into other bioactive compounds can be leveraged for sustainable bioprocesses.

Framework for Biochemical Production

The MuSIC (Multi-scale framework for modeling Sustainable Industrial Chemicals production) framework has been proposed to optimize the production of bio-based chemicals from biomass feedstocks using compounds like 5-A-RU. This framework allows researchers to assess trade-offs between economic viability and environmental sustainability while exploring various biosynthetic pathways .

Therapeutic Potential

The therapeutic potential of 5-A-RU is underscored by its interactions with various enzymes and its role as an immunomodulator. For instance, it has been shown to activate MAIT cells when administered alongside certain metabolites like methylglyoxal . This activation could pave the way for novel treatments targeting immune deficiencies or enhancing vaccine efficacy.

Summary Table of Applications

作用機序

The mechanism of action of 5-amino-6-(D-ribitylamino)uracil involves its role as a precursor in the biosynthesis of riboflavin. It reacts non-enzymatically with small molecules like dihydroxyacetone, methylglyoxal, or glyoxal to form potent antigens that activate MAIT cells . These cells are part of the immune system and play a role in recognizing bacterial infections .

類似化合物との比較

Similar Compounds

5-amino-2,6-dioxo-4-ribitylaminopyrimidine: Another intermediate in the riboflavin biosynthesis pathway.

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione: A derivative with similar structural features.

Uniqueness

5-amino-6-(D-ribitylamino)uracil is unique due to its specific role in the early stages of riboflavin synthesis and its ability to activate MAIT cells . This makes it a valuable compound for both biochemical research and industrial applications.

生物活性

5-Amino-6-(D-ribitylamino)uracil (5-A-RU) is a significant compound in the biological landscape, primarily recognized for its role as an intermediate in the biosynthesis of riboflavin (vitamin B2). This article delves into its biological activities, mechanisms, and implications in various biological processes, particularly focusing on its interactions with immune cells and metabolic pathways.

Chemical Structure and Properties

5-A-RU is characterized by its unique structure, which includes:

- Chemical Formula: C₉H₁₆N₄O₆

- Functional Groups: An amino group at the 5-position and a D-ribitylamino group at the 6-position.

This structure positions 5-A-RU as a pyrimidine derivative that plays a crucial role in several metabolic pathways, particularly in microorganisms like Escherichia coli.

Role in Riboflavin Biosynthesis

5-A-RU is a pivotal intermediate in the riboflavin biosynthesis pathway. It is synthesized from 5-amino-6-carboxyuracil through enzymatic reactions involving lumazine synthase and other enzymes. The transformation of 5-A-RU into riboflavin involves several steps, including:

- Formation of Lumazine : 5-A-RU undergoes condensation reactions.

- Conversion to Riboflavin : Further modifications lead to the production of riboflavin, essential for various metabolic functions in living organisms.

Immune System Interactions

Recent studies have highlighted the potential of 5-A-RU in modulating immune responses, particularly through its interaction with mucosal-associated invariant T (MAIT) cells.

- Activation of MAIT Cells : Although 5-A-RU does not directly activate MAIT cells, it can react with small molecules like methylglyoxal (MeG) to form potent antigens that activate these immune cells. This reaction leads to the formation of a Schiff base adduct (5-OP-RU), which enhances the stability and presentation of MR1 (MHC class I-related protein) to MAIT cells .

Experimental Findings

- In vitro studies demonstrated that incubating peripheral blood mononuclear cells (PBMCs) with 5-A-RU and MeG resulted in significant upregulation of MR1 expression and activation markers such as CD69, indicating a robust immune response .

Comparative Analysis with Similar Compounds

The following table summarizes key compounds related to 5-A-RU and their biological significance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-6-(5'-phospho-D-ribitylamino)uracil | Contains a phosphate group | Precursor in riboflavin biosynthesis |

| Riboflavin (Vitamin B2) | Contains isoalloxazine ring | Active form essential for metabolism |

| 5-Amino-6-hydroxymethyluracil | Hydroxymethyl group instead of ribityl | Different metabolic pathways compared to ribityl form |

| 5-Amino-2,4-dihydroxypyrimidine | Dihydroxy groups on pyrimidine ring | Distinct from uracil derivatives |

The unique D-ribitylamino substitution in 5-A-RU significantly influences its biological activity and metabolic role compared to these similar compounds.

Case Studies and Research Findings

- MAIT Cell Activation Study : A study published by Corbett et al. demonstrated that when PBMCs were treated with 2 µM 5-A-RU and 50 µM MeG, there was a marked increase in MR1 expression on cell surfaces, leading to enhanced activation of MAIT cells. The specificity of this activation was confirmed through MR1 blockade experiments .

- Metabolic Pathway Analysis : Research has shown that alterations in the concentration of metabolites like 5-A-RU can significantly affect cellular processes such as NADPH generation and bioluminescence production in engineered E. coli strains . This highlights the compound's role not only as a metabolic intermediate but also as a regulator of broader biochemical pathways.

特性

IUPAC Name |

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZIXVJVUPORE-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937742 | |

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17014-74-3 | |

| Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。